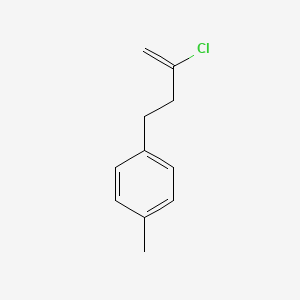

2-Chloro-4-(4-methylphenyl)-1-butene

Beschreibung

2-Chloro-4-(4-methylphenyl)-1-butene is an organochlorine compound featuring a butene backbone substituted with a chlorine atom at position 2 and a 4-methylphenyl group at position 2. Its molecular formula is C₁₁H₁₃Cl, with a molar mass of 180.67 g/mol. The compound’s structure combines aliphatic unsaturation (1-butene) with aromatic and halogen functionalities, making it a versatile intermediate in organic synthesis, particularly in polymerization and cross-linking reactions.

Eigenschaften

IUPAC Name |

1-(3-chlorobut-3-enyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-4,6-7H,2,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVGJUZMZMLKKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641125 | |

| Record name | 1-(3-Chlorobut-3-en-1-yl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-20-6 | |

| Record name | 1-(3-Chloro-3-buten-1-yl)-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorobut-3-en-1-yl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 2-Chloro-4-(4-methylphenyl)-1-butene can be achieved through several methods. One common approach involves the reaction of 4-methylphenylmagnesium bromide with 2-chlorobut-1-ene in the presence of a suitable catalyst. This reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent unwanted side reactions. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between aryl halides and alkenes .

Analyse Chemischer Reaktionen

2-Chloro-4-(4-methylphenyl)-1-butene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.

Reduction: Reduction reactions can convert the double bond into a single bond, yielding 2-chloro-4-(4-methylphenyl)butane. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace the chlorine atom with a methoxy group.

Wissenschaftliche Forschungsanwendungen

Intermediate in Organic Synthesis

2-Chloro-4-(4-methylphenyl)-1-butene serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the production of pharmaceuticals and agrochemicals. Its structure allows for further functionalization, making it valuable in creating more complex molecules.

Polymer Chemistry

This compound is utilized in polymer chemistry as a monomer or co-monomer in the production of specialty polymers. The chlorinated structure enhances reactivity, allowing for copolymerization with other vinyl compounds, which can lead to materials with tailored properties for specific applications.

Pharmaceutical Development

Research indicates that derivatives of this compound exhibit biological activity that could be harnessed in drug development. Studies on its derivatives have shown potential anti-inflammatory and analgesic properties, making it a candidate for further pharmacological exploration .

Case Study 1: Synthesis of Derivatives

A study demonstrated the successful synthesis of various derivatives from this compound, which were tested for biological activity. The derivatives showed varying degrees of efficacy against specific targets, highlighting the compound's versatility as a precursor in medicinal chemistry .

Case Study 2: Application in Material Science

Another research project focused on utilizing this compound in the development of new polymeric materials. The incorporation of this compound into polymer matrices resulted in improved thermal stability and mechanical properties compared to traditional polymers .

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(4-methylphenyl)-1-butene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In addition reactions, the double bond serves as a site for electrophilic attack, leading to the formation of addition products. The specific molecular targets and pathways involved vary depending on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties of 2-Chloro-4-(4-methylphenyl)-1-butene, a comparative analysis with structurally related compounds is provided below:

Table 1: Structural and Physical Properties of Comparable Chlorinated Alkenes

Key Comparisons

Structural Complexity and Substitution Patterns: The target compound’s 4-methylphenyl group introduces aromaticity and steric hindrance absent in 4-Chloro-2-methyl-1-butene . This phenyl group enhances molar mass by ~76 g/mol compared to the methyl-substituted analog.

Reactivity and Functionalization Potential: The chlorine atom at C2 in all three compounds facilitates nucleophilic substitution (e.g., thiol-ene reactions) or elimination reactions. However, the aryl substituents in the target compound and 2-Chloro-4-(2-chlorophenyl)-1-butene may direct reactivity regioselectively due to resonance effects . The 4-methylphenyl group in the target compound could stabilize carbocation intermediates during acid-catalyzed polymerizations, similar to functionalized poly(1-butene) derivatives .

Physical Properties :

- The predicted higher boiling point of 2-Chloro-4-(2-chlorophenyl)-1-butene (258.8°C) compared to the target compound (data unavailable) reflects increased molecular weight and dipole interactions from the additional chlorine .

- The lower density of 4-Chloro-2-methyl-1-butene (0.900 g/cm³) highlights the impact of aliphatic vs. aromatic substituents on packing efficiency .

Applications and Derivatives :

- Unlike the simpler 4-Chloro-2-methyl-1-butene, the target compound’s aromaticity makes it suitable for synthesizing liquid crystals or polymeric materials with tailored surface properties, as demonstrated in poly(1-butene) functionalization studies .

- The dichlorinated analog (2-Chloro-4-(2-chlorophenyl)-1-butene) may exhibit enhanced flame retardancy or biocidal activity due to its higher chlorine content .

Biologische Aktivität

2-Chloro-4-(4-methylphenyl)-1-butene, a compound with the chemical formula C11H13Cl, is a chlorinated alkene that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C11H13Cl

- Molecular Weight : 196.68 g/mol

- CAS Number : 731772-20-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial agent and its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The chlorinated alkene structure is believed to enhance membrane permeability in bacterial cells, leading to increased susceptibility to treatment.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Type of Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial | TBD (To Be Determined) |

| Chlorinated Phenolic Compounds | Antifungal | 32 µg/mL |

| Alkyl Halides | Antiviral | 16 µg/mL |

The mechanism by which this compound exerts its biological effects is not fully elucidated but is thought to involve:

- Interaction with Membrane Lipids : The chlorinated group may disrupt lipid bilayers, leading to increased permeability and cell lysis.

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, affecting metabolic pathways in microbial cells.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various chlorinated compounds, including this compound. The study found that the compound exhibited promising activity against Gram-positive bacteria, although further research is needed to determine its effectiveness against Gram-negative strains .

- Toxicological Assessment : A toxicological assessment indicated that while the compound shows potential as an antimicrobial agent, its safety profile requires thorough evaluation due to the presence of chlorine, which can be associated with toxicity in certain biological systems .

- Polymerization Studies : Research into the polymerization of similar chlorinated compounds has highlighted their utility in creating materials with enhanced properties. The controlled polymerization techniques applied to these compounds may suggest potential applications in drug delivery systems or as antimicrobial coatings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.